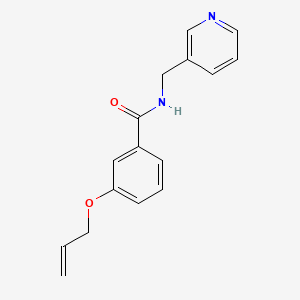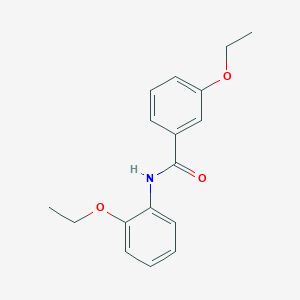![molecular formula C19H29N3O4S B4407617 5-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-N-methyl-2-(1-piperidinyl)benzamide](/img/structure/B4407617.png)
5-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-N-methyl-2-(1-piperidinyl)benzamide
説明
5-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-N-methyl-2-(1-piperidinyl)benzamide, commonly known as DMXAA, is a small molecule that has been studied extensively for its potential as an anti-cancer agent. This compound was first synthesized in the 1990s and has since undergone numerous studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in cancer therapy.
作用機序
DMXAA exerts its anti-cancer effects by activating the immune system and inducing tumor necrosis. Specifically, DMXAA activates the STING pathway, which leads to the production of type I interferons and other immune mediators. This, in turn, leads to the recruitment of immune cells to the tumor site and the induction of tumor cell death.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, DMXAA has been shown to have a number of other biochemical and physiological effects. DMXAA has been shown to induce vasodilation and increase vascular permeability, which may contribute to its anti-tumor effects. DMXAA has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
実験室実験の利点と制限
One advantage of DMXAA as a research tool is its specificity for the STING pathway, which allows for the investigation of this pathway in cancer and other diseases. However, DMXAA has a relatively short half-life and may require multiple doses to achieve therapeutic effects. Additionally, DMXAA has been shown to have toxic effects at high doses, which may limit its use in some experiments.
将来の方向性
There are a number of future directions for research on DMXAA. One area of interest is the development of more potent and selective STING agonists that may have improved efficacy and safety profiles. Additionally, further studies are needed to investigate the potential of DMXAA in combination with other cancer therapies, including immunotherapy and targeted therapy. Finally, the potential of DMXAA in the treatment of inflammatory diseases warrants further investigation.
科学的研究の応用
DMXAA has been extensively studied for its potential as an anti-cancer agent. In preclinical studies, DMXAA has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer types, including melanoma, lung cancer, and colon cancer. DMXAA has also been studied for its potential to enhance the efficacy of other cancer therapies, including radiation therapy and chemotherapy.
特性
IUPAC Name |
5-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-methyl-2-piperidin-1-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O4S/c1-14-12-22(13-15(2)26-14)27(24,25)16-7-8-18(17(11-16)19(23)20-3)21-9-5-4-6-10-21/h7-8,11,14-15H,4-6,9-10,12-13H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBWBEGBAOBMHMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC(=C(C=C2)N3CCCCC3)C(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{2-[2-(4-biphenylyloxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride](/img/structure/B4407538.png)
![N-[3-(2-oxo-2H-chromen-3-yl)phenyl]pentanamide](/img/structure/B4407545.png)


![1-[4-(2-chloro-3,6-dimethylphenoxy)butyl]-4-methylpiperazine hydrochloride](/img/structure/B4407565.png)
![4-[3-(8-quinolinyloxy)propoxy]benzaldehyde](/img/structure/B4407573.png)
![1-[4-(4-benzylphenoxy)butyl]-4-methylpiperazine hydrochloride](/img/structure/B4407579.png)
![1-[2-(2-benzylphenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4407592.png)
![3-[4-(2-propionylphenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B4407594.png)

![N-1,3-benzodioxol-5-yl-2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4407604.png)
![N-[2-(3-methylphenoxy)ethyl]-2-thiophenecarboxamide](/img/structure/B4407610.png)

![N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-chlorobenzamide](/img/structure/B4407630.png)